Cas no 56873-33-7 (1,2,5-Oxadiazole-3,4-dicarboxamide)

1,2,5-Oxadiazole-3,4-dicarboxamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core with dicarboxamide functional groups at the 3- and 4-positions. This structure imparts unique chemical properties, including high thermal stability and reactivity, making it valuable in energetic materials and pharmaceutical research. The compound's rigid oxadiazole ring enhances its potential as a precursor for high-energy-density materials, while the dicarboxamide groups offer versatility for further derivatization. Its well-defined molecular architecture also facilitates studies in coordination chemistry and supramolecular assemblies. The compound's stability under various conditions and its ability to form hydrogen bonds contribute to its utility in advanced material science and medicinal chemistry applications.
1,2,5-Oxadiazole-3,4-dicarboxamide structure
56873-33-7 structure
Product Name:1,2,5-Oxadiazole-3,4-dicarboxamide
CAS No:56873-33-7
MF:C4H4N4O3
MW:156.099559783936
CID:3083728
PubChem ID:1269848
Update Time:2025-07-02

1,2,5-Oxadiazole-3,4-dicarboxamide Chemical and Physical Properties

Names and Identifiers

    • 1,2,5-Oxadiazole-3,4-dicarboxamide
    • CS-0331752
    • YPTYWKOPRBDQPA-UHFFFAOYSA-N
    • AKOS001744233
    • 56873-33-7
    • Cl-5994
    • starbld0015984
    • SR-01000529729-1
    • Oprea1_106556
    • STK762817
    • EU-0085786
    • SR-01000529729
    • SCHEMBL9635656
    • furazan-3,4diamide
    • Inchi: 1S/C4H4N4O3/c5-3(9)1-2(4(6)10)8-11-7-1/h(H2,5,9)(H2,6,10)
    • InChI Key: YPTYWKOPRBDQPA-UHFFFAOYSA-N
    • SMILES: O1N=C(C(N)=O)C(C(N)=O)=N1

Computed Properties

  • Exact Mass: 156.02834000Da
  • Monoisotopic Mass: 156.02834000Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.8
  • Topological Polar Surface Area: 125Ų

1,2,5-Oxadiazole-3,4-dicarboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1402422-500mg
1,2,5-Oxadiazole-3,4-dicarboxamide
56873-33-7 98%
500mg
¥4438.00 2024-05-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1402422-1g
1,2,5-Oxadiazole-3,4-dicarboxamide
56873-33-7 98%
1g
¥6216.00 2024-05-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1402422-2g
1,2,5-Oxadiazole-3,4-dicarboxamide
56873-33-7 98%
2g
¥8358.00 2024-05-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1402422-5g
1,2,5-Oxadiazole-3,4-dicarboxamide
56873-33-7 98%
5g
¥15533.00 2024-05-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1402422-10g
1,2,5-Oxadiazole-3,4-dicarboxamide
56873-33-7 98%
10g
¥27363.00 2024-05-08

1,2,5-Oxadiazole-3,4-dicarboxamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:56873-33-7)1,2,5-Oxadiazole-3,4-dicarboxamide
Order Number:A930720
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:02
Price ($):3399.0
Email:sales@amadischem.com

Additional information on 1,2,5-Oxadiazole-3,4-dicarboxamide

Introduction to 1,2,5-Oxadiazole-3,4-dicarboxamide (CAS No. 56873-33-7)

1,2,5-Oxadiazole-3,4-dicarboxamide, identified by the Chemical Abstracts Service Number (CAS No.) 56873-33-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxadiazole family, a class of molecules known for their diverse biological activities and structural versatility. The oxadiazole core is characterized by a three-membered ring containing one oxygen atom and two nitrogen atoms, making it a privileged scaffold in drug discovery due to its ability to interact with biological targets in multiple ways.

The structural motif of 1,2,5-Oxadiazole-3,4-dicarboxamide features two carboxamide groups attached to the oxadiazole ring at the 3 and 4 positions. This specific arrangement introduces functional handles that can be further modified or exploited for various pharmacological applications. The presence of these carboxamide functionalities not only enhances the solubility and bioavailability of the compound but also provides opportunities for covalent binding interactions with biological targets, which is a desirable feature in the development of targeted therapeutics.

In recent years, there has been a surge in research focused on oxadiazole derivatives due to their potential as scaffolds for antimicrobial, anti-inflammatory, anticancer, and anti-viral agents. The unique electronic and steric properties of the oxadiazole ring make it an ideal platform for designing molecules that can modulate enzyme activity or interfere with pathogenic processes. Specifically, 1,2,5-Oxadiazole-3,4-dicarboxamide has been investigated for its potential role in inhibiting key enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.

One of the most compelling aspects of 1,2,5-Oxadiazole-3,4-dicarboxamide is its ability to act as a modulator of protease activity. Proteases are enzymes that play crucial roles in various biological processes, including signal transduction, cell division, and apoptosis. Dysregulation of protease activity is often associated with pathological conditions such as cancer and chronic inflammatory diseases. Preclinical studies have demonstrated that derivatives of oxadiazole can inhibit specific proteases by binding to their active sites and blocking substrate access. The carboxamide groups in 1,2,5-Oxadiazole-3,4-dicarboxamide are particularly well-suited for this purpose due to their ability to form hydrogen bonds and salt bridges with amino acid residues in the protease active site.

Furthermore, the oxadiazole core itself has been shown to exhibit significant pharmacological activity. For instance, certain oxadiazole derivatives have demonstrated potent antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways. The structural rigidity provided by the three-membered ring enhances binding affinity to biological targets, making it an attractive scaffold for drug design. The additional functionality introduced by the carboxamide groups further expands the chemical space available for medicinal chemists to explore.

Recent advances in computational chemistry have enabled researchers to more effectively predict the binding modes and pharmacological profiles of molecules like 1,2,5-Oxadiazole-3,4-dicarboxamide. High-throughput virtual screening (HTVS) combined with molecular docking simulations has allowed for the rapid identification of lead compounds that exhibit high affinity for target proteins. These computational approaches have been instrumental in guiding experimental efforts toward optimizing potency and selectivity. For example, virtual screening has identified several analogs of 1,2,5-Oxadiazole-3,4-dicarboxamide that show enhanced inhibitory activity against specific proteases while minimizing off-target effects.

The synthesis of 1,2,5-Oxadiazole-3,4-dicarboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclocondensation reactions between appropriate precursors followed by functional group transformations such as carboxylation and amidation. Advances in synthetic methodologies have made it possible to produce complex oxadiazole derivatives more efficiently than ever before. For instance,the use of flow chemistry techniques has enabled continuous production processes that improve scalability and reproducibility.

In addition to its potential as a drug candidate, 1,25-Oxadiazole-3,4-dicarboxamide has found applications in materials science due to its ability to form coordination complexes with metal ions. These metal complexes exhibit unique optical and electronic properties that make them useful in applications such as luminescent sensors and catalysts. The carboxamide groups serve as ligands that coordinate with transition metals such as copper (Cu), zinc (Zn), or manganese (Mn), forming stable complexes with tunable properties.

The growing interest in 1,25-Oxadiazole-3,4-dicarboxamide has led to several ongoing clinical trials investigating its efficacy in treating various diseases. In particular, 1,25-Oxadiazole-3,4-dicarboxamide derivatives are being tested for their ability to modulate immune responses in autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Preliminary results from these trials suggest that certain analogs can significantly reduce inflammation without causing severe side effects when compared to existing therapeutics.

The development of novel pharmaceutical agents relies heavily on collaboration between academic researchers,pharmaceutical companies,and regulatory agencies。Open scientific communication through publications,conferences,and online platforms has accelerated progress by allowing researchers worldwide to share data and insights rapidly。The study of compounds like 1,25-Oxadiazole-3,4-dicarboxamide exemplifies this collaborative approach,with researchers from different disciplines contributing expertise toward understanding structure-function relationships。

Looking ahead,the future prospects for 1,25-Oxadiazole-3,4-dicarboxamide are promising,with ongoing research focused on expanding its therapeutic applications。Advances in gene editing technologies may also enable personalized medicine approaches where this compound is used in combination with other treatments tailored to individual patient needs。The integration of artificial intelligence into drug discovery pipelines promises further improvements in identifying new analogs with enhanced pharmacological profiles。

Recommended suppliers
Amadis Chemical Company Limited
(CAS:56873-33-7)1,2,5-Oxadiazole-3,4-dicarboxamide
A930720
Purity:99%
Quantity:10g
Price ($):3399.0
Email